2-(4,6-Dimethyl-pyrimidin-2-ylamino)-3-methyl-butyric acid
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Overview
Description
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-3-methyl-butyric acid is a chemical compound with a molecular formula of C13H18N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an amino group at position 2, which is further connected to a butyric acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-3-methyl-butyric acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate diketone and guanidine.
Substitution with Dimethyl Groups: The pyrimidine ring is then substituted with dimethyl groups at positions 4 and 6 using methylating agents such as methyl iodide in the presence of a base.
Amination: The amino group is introduced at position 2 of the pyrimidine ring through a nucleophilic substitution reaction.
Attachment of the Butyric Acid Moiety: The final step involves the coupling of the amino-substituted pyrimidine with a butyric acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-3-methyl-butyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-3-methyl-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-3-methyl-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-propionic acid
- Sulfamethazine
- Pyrimidine derivatives with sulfonamide moieties
Uniqueness
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-3-methyl-butyric acid is unique due to its specific substitution pattern and the presence of a butyric acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-6(2)9(10(15)16)14-11-12-7(3)5-8(4)13-11/h5-6,9H,1-4H3,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCAKXCKEWRBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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